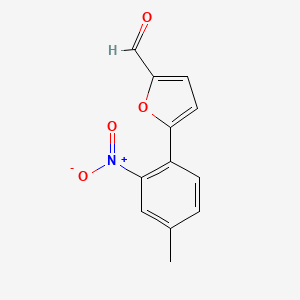

5-(4-Methyl-2-nitrophenyl)-2-furaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of nitrofuran derivatives, including those related to 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde, often involves novel self-condensation reactions of 5-nitro-2-furaldehyde under specific conditions. For instance, an unusual product was obtained from the reaction of 5-nitro-2-furaldehyde with pyridine or its equivalents in acetic anhydride, resulting in 1, 2-diacetoxy-1, 2-bis (5-nitro-2-furyl) ethene. Similar methodologies apply to the synthesis of related compounds, highlighting the complexity and versatility of reactions involving nitrofuran derivatives (Fujita et al., 1965).

Molecular Structure Analysis

The molecular and solid-state structure of nitrofuran derivatives has been extensively studied, revealing intricate details about their crystallography and molecular geometry. For example, derivatives of 5-nitro-2-furaldehyde have been synthesized and characterized using various spectroscopic methods and X-ray powder diffraction (XRPD), providing insights into their triclinic crystal structure and molecular packing. Such studies are crucial for understanding the properties and reactivity of these compounds (Rahmani et al., 2017).

Chemical Reactions and Properties

Nitrofuran derivatives undergo a range of chemical reactions, displaying unique reactivities due to their structural features. For instance, the reaction of 4,5-dibromo-2-furaldehyde with nitric acid in acetic anhydride leads to the substitution of a bromine atom by a nitro group, demonstrating the compound's reactivity towards nucleophilic substitution reactions. Such reactions are pivotal in synthesizing various nitrofuran derivatives with potential applications in different fields (Tarasova & Gol'dfarb, 1965).

Physical Properties Analysis

The thermodynamic properties of nitrofuran derivatives, including 5-(nitrophenyl)-furyl-2 derivatives, have been studied to determine their standard enthalpies of sublimation, formation, and combustion. These studies provide essential data for understanding the stability, volatility, and energy content of these compounds, which are crucial for their practical applications and synthesis optimization (Dibrivnyi et al., 2019).

Chemical Properties Analysis

The chemical properties of nitrofuran derivatives are characterized by their reactivity in various chemical environments. For example, 5-nitro-2-furaldehyde demonstrates distinctive reactivity in alkaline and acidic solutions, forming different products based on the pH. Understanding these reactivities is essential for harnessing the chemical properties of nitrofuran derivatives for specific applications (Cisak et al., 2001).

Aplicaciones Científicas De Investigación

Thermodynamic Properties

The thermodynamic properties of derivatives of 5-(nitrophenyl)-2-furaldehyde were studied to contribute to practical solutions in the synthesis, purification, and application processes. The study involved determining the standard enthalpies, entropies, and Gibbs energies of sublimation and evaporation of compounds, providing insights into their theoretical nature and practical applications (Dibrivnyi et al., 2019).

Antimicrobial Activity

Hydrazone derivatives of 5-nitro-2-furaldehyde exhibited varying degrees of antimicrobial activity, including significant activity against Gram-positive bacteria. One of the derivatives showed promise as a starting point for antimicrobial drug optimization. Another derivative displayed higher tuberculostatic activity and was identified as a potential structure for future anti-tuberculosis drug research (Gobis et al., 2022).

Supramolecular Structure Analysis

The synthesis and structural analysis of derivatives of 5-nitro-2-furaldehyde revealed insights into the influence of substituent exchange on the self-assembly of supramolecular nets. The study provided detailed information on the formation of synthons and assemblies in different polymorphic forms, contributing to our understanding of molecular interactions and crystal packing effects (Świątkowski et al., 2020).

Reactivity in Alkaline and Acidic Solutions

The reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions was studied, revealing novel redox ring-opening reactions and the formation of various products. This research provided insights into the compound's behavior under different pH conditions and the potential for developing new chemical reactions based on its unique reactivity (Cisak et al., 2001).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-(4-methyl-2-nitrophenyl)furan-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO4/c1-8-2-4-10(11(6-8)13(15)16)12-5-3-9(7-14)17-12/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAAULAKHYRANRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CC=C(O2)C=O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80358314 |

Source

|

| Record name | 5-(4-methyl-2-nitrophenyl)-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

425645-31-4 |

Source

|

| Record name | 5-(4-methyl-2-nitrophenyl)-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(6-Chloropyridazin-3-yl)amino]ethanol](/img/structure/B1269808.png)